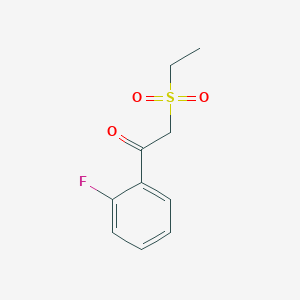![molecular formula C8H13NO3 B13005406 Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13005406.png)
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom and a hydroxyl group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or palladium-catalyzed processes, optimized for high yield and purity. These methods are scalable and can be adapted to produce significant quantities of the compound for research and commercial applications.
化学反应分析
Types of Reactions
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The bicyclic structure allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (MCPBA) can be used to oxidize the compound, forming epoxides.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) can reduce double bonds within the bicyclic framework.
Major Products
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives. These products can be further utilized in the synthesis of complex molecules and materials.
科学研究应用
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind selectively to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of protein phosphatases and modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride: A closely related compound with similar structural features and applications.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery and organic synthesis.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Compounds synthesized via palladium-catalyzed reactions, offering a diverse range of functionalized derivatives.
Uniqueness
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate stands out due to its unique combination of a hydroxyl group and a nitrogen atom within the bicyclic framework. This structural feature enhances its reactivity and potential for selective functionalization, making it a valuable compound in various fields of research.
属性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-7(11)8-3-2-5(9-8)6(10)4-8/h5-6,9-10H,2-4H2,1H3 |
InChI 键 |
HRGRALXEGVXBPM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CCC(N1)C(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




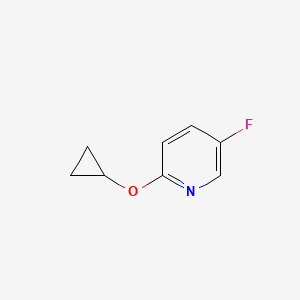
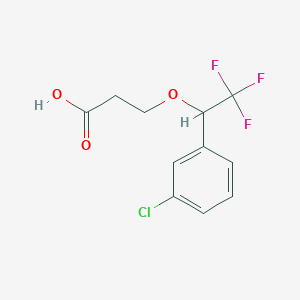
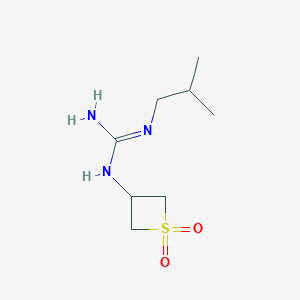
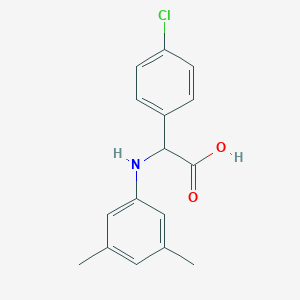

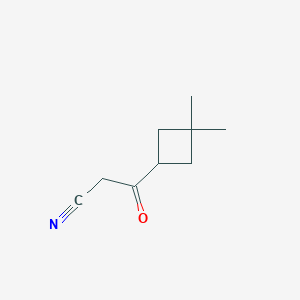
![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)
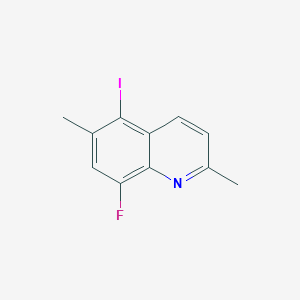
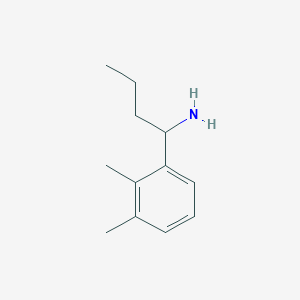
![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)
